molecular formula C6H11B B1267308 2-Bromo-3,3-dimethylbut-1-ene CAS No. 33693-77-5

2-Bromo-3,3-dimethylbut-1-ene

Cat. No.: B1267308
CAS No.: 33693-77-5
M. Wt: 163.06 g/mol
InChI Key: XGMLKGHOPUBSND-UHFFFAOYSA-N
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Description

2-Bromo-3,3-dimethylbut-1-ene is an organic compound with the molecular formula C₆H₁₁Br It is a brominated alkene, characterized by the presence of a bromine atom attached to a carbon atom in a butene chain

Biochemical Analysis

Biochemical Properties

2-Bromo-3,3-dimethylbut-1-ene plays a significant role in biochemical reactions, particularly in halogenation processes. It interacts with enzymes such as cytochrome P450, which are involved in the metabolism of xenobiotics. The bromine atom in this compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to potential modifications in their activity. Additionally, this compound can interact with glutathione, a tripeptide involved in cellular detoxification, forming conjugates that are more easily excreted from the body .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying the activity of key signaling proteins. For example, it may inhibit the activity of kinases involved in the phosphorylation of signaling molecules, thereby altering downstream signaling events. This compound can also impact gene expression by interacting with transcription factors or modifying histones, leading to changes in chromatin structure and gene accessibility . Furthermore, this compound can affect cellular metabolism by inhibiting enzymes involved in metabolic pathways, resulting in altered metabolite levels and fluxes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. The bromine atom in the compound can act as an electrophile, reacting with nucleophilic sites on proteins, enzymes, and DNA. This can lead to enzyme inhibition or activation, depending on the specific site of interaction. For instance, the compound may inhibit cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of other substrates . Additionally, this compound can induce changes in gene expression by modifying transcription factors or histones, thereby influencing the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in gene expression and metabolic activity . The degradation products of this compound may also have distinct biological effects, which need to be further investigated .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a biological response . At high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . The compound can also be conjugated with glutathione, facilitating its excretion from the body . These metabolic pathways are crucial for the detoxification and elimination of this compound, preventing its accumulation and potential toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s lipophilic nature allows it to accumulate in lipid-rich compartments, such as cell membranes and organelles . This localization can influence its activity and interactions with cellular biomolecules .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and metabolism . The subcellular localization of this compound can affect its activity and function, as well as its potential toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-3,3-dimethylbut-1-ene can be synthesized through the addition of hydrogen bromide (HBr) to 3,3-dimethylbut-1-ene. This reaction can proceed via two different mechanisms depending on the presence of peroxides:

Industrial Production Methods: Industrial production of this compound typically involves the controlled addition of hydrogen bromide to 3,3-dimethylbut-1-ene in the presence of a radical initiator to ensure the anti-Markovnikov addition. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3,3-dimethylbut-1-ene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

    Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in the presence of a strong base such as sodium hydroxide.

    Elimination Reactions: Conducted under basic conditions with reagents like potassium tert-butoxide.

    Addition Reactions: Performed with halogens (e.g., bromine) or hydrogen halides (e.g., HBr) under controlled conditions.

Major Products:

Scientific Research Applications

2-Bromo-3,3-dimethylbut-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3,3-dimethylbut-1-ene primarily involves its reactivity as an alkene and a brominated compound. The double bond in the molecule allows it to participate in addition reactions, while the bromine atom can undergo substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and conditions employed .

Comparison with Similar Compounds

    1-Bromo-3,3-dimethylbutane: Similar in structure but differs in the position of the bromine atom.

    2-Bromo-2,3-dimethylbutane: Another isomer with the bromine atom attached to a different carbon.

    3,3-Dimethylbut-1-ene: The parent alkene without the bromine atom.

Uniqueness: 2-Bromo-3,3-dimethylbut-1-ene is unique due to its specific reactivity patterns and the ability to undergo both Markovnikov and anti-Markovnikov addition reactions depending on the reaction conditions. This versatility makes it a valuable compound in synthetic organic chemistry .

Properties

IUPAC Name

2-bromo-3,3-dimethylbut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Br/c1-5(7)6(2,3)4/h1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMLKGHOPUBSND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30311893
Record name 2-Bromo-3,3-dimethylbut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30311893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33693-77-5
Record name NSC246203
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Record name 2-Bromo-3,3-dimethylbut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30311893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-3,3-dimethylbut-1-ene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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